![molecular formula C12H13NO2 B13319678 4-[(But-3-yn-2-yl)amino]-2-methylbenzoic acid](/img/structure/B13319678.png)
4-[(But-3-yn-2-yl)amino]-2-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(But-3-yn-2-yl)amino]-2-methylbenzoic acid is an organic compound that features a benzene ring substituted with a carboxylic acid group, a methyl group, and an amino group linked to a butynyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(But-3-yn-2-yl)amino]-2-methylbenzoic acid can be achieved through a multi-step process. One common method involves the following steps:
Starting Material: The synthesis begins with 2-methylbenzoic acid.
Formation of Intermediate: The carboxylic acid group is protected, and the methyl group is brominated to form 4-bromo-2-methylbenzoic acid.
Substitution Reaction: The bromine atom is then substituted with an amino group linked to a butynyl chain through a nucleophilic substitution reaction.
Deprotection: Finally, the protecting group on the carboxylic acid is removed to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
4-[(But-3-yn-2-yl)amino]-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-[(But-3-yn-2-yl)amino]-2-methylbenzaldehyde or this compound.
Reduction: Formation of 4-[(But-3-en-2-yl)amino]-2-methylbenzoic acid or 4-[(But-3-yl)amino]-2-methylbenzoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
4-[(But-3-yn-2-yl)amino]-2-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-[(But-3-yn-2-yl)amino]-2-methylbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The butynyl chain and amino group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid
- 4-[(But-2-yn-1-yl)amino]-2-methylbenzoic acid
- 4-[(But-3-en-2-yl)amino]-2-methylbenzoic acid
Uniqueness
4-[(But-3-yn-2-yl)amino]-2-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
4-(but-3-yn-2-ylamino)-2-methylbenzoic acid |
InChI |
InChI=1S/C12H13NO2/c1-4-9(3)13-10-5-6-11(12(14)15)8(2)7-10/h1,5-7,9,13H,2-3H3,(H,14,15) |
InChIキー |
HJWQLUMYNRZFJZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)NC(C)C#C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol](/img/structure/B13319603.png)
![1-[(5-ethylthiophen-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13319605.png)
![6-Oxo-1H,2H,3H,6H-[1,3]thiazino[3,2-a]quinoline-5-carboxylic acid](/img/structure/B13319611.png)
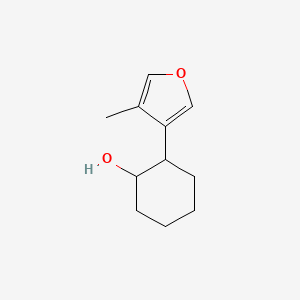
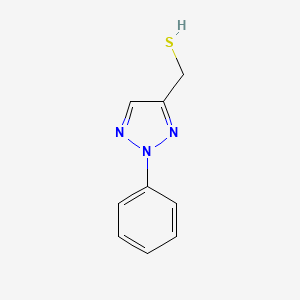
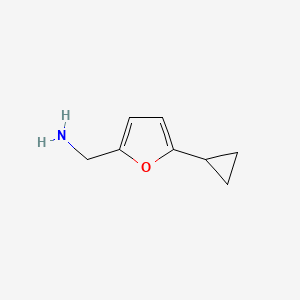
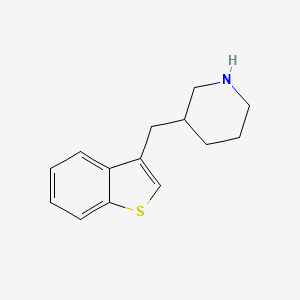
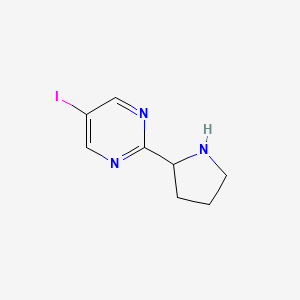
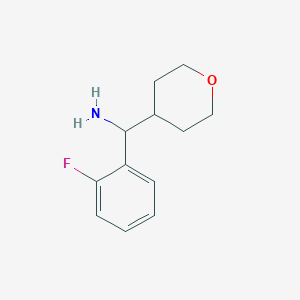

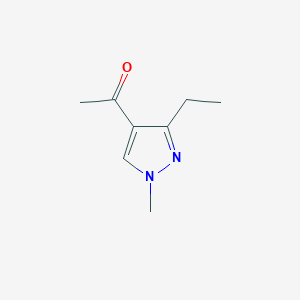
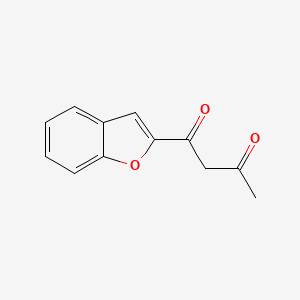
![2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol](/img/structure/B13319663.png)
![rel-tert-Butyl (1R,3S)-1-((tert-butylsulfinyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13319665.png)
